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Abstract

Pozdeutinurad (formerly AR882) is a novel, potent, and selective uric acid transporter 1
(URAT1) inhibitor currently in late-stage clinical development for the treatment of hyperuricemia
in patients with gout.[1] This technical guide provides a comprehensive overview of the
uricosuric effects of Pozdeutinurad, detailing its mechanism of action, and summarizing key
preclinical and clinical data. Methodologies for pivotal experiments are described, and signaling
pathways and experimental workflows are visually represented to facilitate a deeper
understanding of this promising therapeutic agent.

Introduction

Gout is a debilitating form of inflammatory arthritis characterized by the deposition of
monosodium urate crystals in joints and soft tissues, resulting from chronic hyperuricemia.[2][3]
The majority of gout patients exhibit underexcretion of uric acid by the kidneys.[2][3] The renal
urate transporter 1 (URAT1), a key protein in the reabsorption of uric acid in the proximal
tubule, represents a primary target for uricosuric therapy. Pozdeutinurad is a next-generation
URATL1 inhibitor designed to reduce serum uric acid (sUA) levels, prevent gout flares, and
resolve tophi.

Mechanism of Action: URAT1 Inhibition
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Pozdeutinurad exerts its uricosuric effect by selectively inhibiting URAT1, a transporter protein
located in the apical membrane of proximal renal tubule cells. By blocking URAT1,
Pozdeutinurad prevents the reabsorption of uric acid from the renal filtrate back into the
bloodstream, thereby increasing its urinary excretion and lowering serum uric acid levels.
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Caption: Mechanism of Action of Pozdeutinurad.

Preclinical and Clinical Data
Data Presentation

The efficacy of Pozdeutinurad in lowering serum uric acid levels has been demonstrated in
both preclinical and clinical studies.

Table 1: Summary of Phase 2 Clinical Trial Efficacy Data

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b15554382?utm_src=pdf-body
https://www.benchchem.com/product/b15554382?utm_src=pdf-body
https://www.benchchem.com/product/b15554382?utm_src=pdf-body-img
https://www.benchchem.com/product/b15554382?utm_src=pdf-body
https://www.benchchem.com/product/b15554382?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Pozdeutinurad 75

Pozdeutinurad 50

Allopurinol (up to

Parameter .
mg Monotherapy mg + Allopurinol 300 mg)
Baseline sUA (mg/dL) 9.1-9.6 9.1-9.6 9.1-9.6
Median sUA at Month 46
3 (mg/dL) '
Median sUA at Month 30
12 (mg/dL) '
Median sUA at Month
4.3 4.3 (from Month 6) -
18 (mg/dL)
% Patients with SUA <
92% - 46%
6 mg/dL at Month 3
% Patients with sSUA <
67% - 23%
5 mg/dL at Month 3
% Patients with SUA <
42% - 15%
4 mg/dL at Month 3
% Patients with SUA <
85% - -
6 mg/dL at Month 12
% Patients with sSUA <
72% - -
5 mg/dL at Month 12
% Patients with SUA <
57% - -
4 mg/dL at Month 12
% Patients with sUA <
83% 78% -
6 mg/dL at Month 18
% Patients with sSUA <
83% 56% -
5 mg/dL at Month 18
% Patients with SUA <
17% 33% -
4 mg/dL at Month 18
Complete Resolution 43% 57% -
of Target Tophi at 12
© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Months (Refractory

Patients)

Complete Resolution
of at least 1 Target
Tophus (ULT-Naive

33%

Patients)

Data compiled from Phase 2 trial results presented at various scientific congresses.

Table 2: Overview of Ongoing Phase 3 Clinical Trials (REDUCE 1 & REDUCE 2)

Trial Identifier NCT06846515 (REDUCE 1)

Status Enrolling

Number of Participants ~750

Study Design Randomized, double-blind, placebo-controlled

Pozdeutinurad 50 mg, Pozdeutinurad 75 mg,

Treatment Arms Placebo

Primary Endpoint Reduction of sUA by month six
Secondary Endpoints Tophi and flare reduction
Expected Completion End of 2026

Information based on public announcements and clinical trial registry data.

Experimental Protocols
In Vitro URAT1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Pozdeutinurad on
URAT1-mediated uric acid uptake.

Methodology:
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e Cell Culture: A stable cell line (e.g., HEK293) overexpressing human URATL1 is cultured
under standard conditions.

o Uptake Assay:

o

Cells are seeded in 96-well plates and grown to confluence.

[¢]

Cells are washed with a pre-incubation buffer.

[¢]

Cells are incubated with varying concentrations of Pozdeutinurad or vehicle control.

[e]

[*4C]-labeled uric acid is added, and uptake is allowed to proceed for a defined period.

o

Uptake is terminated by washing the cells with ice-cold buffer.

o Measurement: Cells are lysed, and intracellular radioactivity is measured using a scintillation
counter.

o Data Analysis: The IC50 value is calculated by fitting the concentration-response data to a
sigmoidal dose-response curve.

In Vivo Hyperuricemia Animal Model

Objective: To evaluate the in vivo efficacy of Pozdeutinurad in reducing serum uric acid levels
in a hyperuricemic animal model.

Methodology:

e Animal Model: Hyperuricemia is induced in rodents (e.g., mice or rats) by administering a
uricase inhibitor, such as potassium oxonate.

o Drug Administration: Animals are treated with Pozdeutinurad at various doses, a vehicle
control, or a positive control (e.g., another uricosuric agent).

o Sample Collection: Blood samples are collected at specified time points after drug
administration.
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o SUA Measurement: Serum is isolated, and uric acid levels are determined using a
colorimetric or enzymatic assay.

» Data Analysis: The percentage reduction in sUA levels in the Pozdeutinurad-treated groups
is compared to the vehicle-treated hyperuricemic group.

Phase 2 Clinical Trial Protocol (Tophaceous Gout)

Objective: To assess the efficacy, safety, and dose-response of Pozdeutinurad in patients with
gout and tophi.

Methodology:

o Study Design: A randomized, open-label, multicenter trial with a core 6-month treatment
period followed by extension phases.

» Patient Population: Patients with chronic gouty arthritis and at least one subcutaneous
tophus.

e Treatment Arms:
o Pozdeutinurad 75 mg once daily (QD)
o Pozdeutinurad 50 mg QD in combination with allopurinol
o Allopurinol up to 300 mg QD

» Efficacy Assessments:

o

Serum uric acid levels measured monthly.

[¢]

Tophi measurements using digital calipers every 4 weeks for the first 6 months, then every
3 months.

[¢]

Dual-Energy Computed Tomography (DECT) imaging to quantify uric acid crystal
deposition at baseline and subsequent time points.
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» Safety Assessments: Monitoring of treatment-emergent adverse events (TEAES), vital signs,

and laboratory parameters (including serum creatinine and liver function tests).
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Caption: Phase 2 Clinical Trial Workflow.

Conclusion
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Pozdeutinurad has demonstrated significant and sustained uricosuric effects in clinical trials,

leading to substantial reductions in serum uric acid levels and the resolution of tophi in patients

with gout. Its selective URAT1 inhibition mechanism offers a targeted approach to managing

hyperuricemia. The ongoing Phase 3 clinical trial program will further elucidate the long-term

efficacy and safety profile of Pozdeutinurad, positioning it as a potentially best-in-class
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treatment option for patients with gout, including those with difficult-to-treat tophaceous
disease. The long-term use of Pozdeutinurad has been well-tolerated, with no reported
incidences of elevated serum creatine or significant liver function abnormalities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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